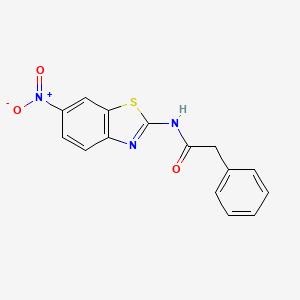
N-(6-ニトロ-1,3-ベンゾチアゾール-2-イル)-2-フェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenylacetamide moiety
科学的研究の応用
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the nitration of 2-aminobenzothiazole followed by acylation. The nitration process introduces a nitro group at the 6th position of the benzothiazole ring. This is usually achieved by treating 2-aminobenzothiazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting 6-nitro-2-aminobenzothiazole is then subjected to acylation with phenylacetyl chloride in the presence of a base like pyridine to yield N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide moiety.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
作用機序
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. The compound may also inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .
類似化合物との比較
Similar Compounds
6-nitro-1,3-benzothiazole: A simpler derivative without the phenylacetamide moiety.
N-(6-nitro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a propanamide group instead of phenylacetamide.
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide: Contains a phenylthio group in addition to the benzothiazole ring.
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is unique due to the combination of the nitro group, benzothiazole ring, and phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(8-10-4-2-1-3-5-10)17-15-16-12-7-6-11(18(20)21)9-13(12)22-15/h1-7,9H,8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQSRLNIKIKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














